molecular formula C7H8N4NaO2+ B093470 3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt CAS No. 1010-59-9

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt

Cat. No.: B093470
CAS No.: 1010-59-9
M. Wt: 202.15 g/mol
InChI Key: OZHPKSFNBCNLER-UHFFFAOYSA-M
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Description

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt, commonly known as the sodium salt of theobromine, is a derivative of theobromine. Theobromine is a naturally occurring alkaloid found in cocoa beans and is known for its stimulant effects similar to caffeine. It is a white crystalline powder with a bitter taste and is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theobromine can be synthesized from xanthine through methylation. The process involves the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then converted to its sodium salt by reacting with sodium hydroxide .

Industrial Production Methods: Industrially, theobromine is extracted from cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or water. The extracted theobromine is purified and converted to its sodium salt by reacting with sodium hydroxide .

Types of Reactions:

    Oxidation: Theobromine can undergo oxidation reactions to form various derivatives.

    Reduction: Reduction of theobromine can lead to the formation of dihydrotheobromine.

    Substitution: Theobromine can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt has various applications in scientific research:

    Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments.

    Biology: Theobromine is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its cardiovascular effects, including its ability to dilate blood vessels and act as a diuretic.

    Industry: Theobromine is used as a bittering agent in food products and pharmaceuticals.

Mechanism of Action

Theobromine exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the cardiovascular system. Theobromine also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar stimulant effects but more potent.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.

    Paraxanthine (1,7-dimethylxanthine): A metabolite of caffeine with similar stimulant properties.

Uniqueness: Theobromine is unique in its relatively mild stimulant effects compared to caffeine and theophylline. It has a longer half-life and is less likely to cause jitteriness or insomnia. Additionally, theobromine’s vasodilatory and diuretic properties make it useful in specific medical applications .

Properties

IUPAC Name

sodium;3,7-dimethylpurin-1-ide-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHPKSFNBCNLER-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)[N-]C(=O)N2C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-59-9
Record name Theobromine, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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